molecular formula C12H15ClO B12293349 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol

Cat. No.: B12293349
M. Wt: 210.70 g/mol
InChI Key: SGPNTBVCSTWPIW-UHFFFAOYSA-N
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Description

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is a deuterated analog of 1-(6-chlorophenyl)cyclohexanol. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 2, 3, 4, and 5 on the phenyl ring. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol typically involves the deuteration of 1-(6-chlorophenyl)cyclohexanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient deuteration.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol can undergo several types of chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Further reduction to form different alcohols.

    Substitution: Halogenation or other substitution reactions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(6-chlorophenyl)cyclohexanone.

    Reduction: Formation of various cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexanol derivatives.

Scientific Research Applications

1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart.

Comparison with Similar Compounds

  • 1-(6-Chlorophenyl)cyclohexanol
  • 1-(4-Chlorophenyl)cyclohexanol
  • 1-(6-Bromophenyl)cyclohexanol

Comparison: 1-(6-Chlorophenyl-2,3,4,5-d4)-cyclohexanol is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Compared to its non-deuterated analogs, it offers advantages in tracing and understanding metabolic pathways.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

SGPNTBVCSTWPIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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